Cas no 1048912-89-5 (2-(5-chloropyridin-2-yl)benzoic acid)

2-(5-Chloropyridin-2-yl)benzoic acid is a versatile heterocyclic compound featuring a benzoic acid moiety linked to a 5-chloropyridinyl group. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The chloropyridine moiety enhances electrophilic properties, facilitating further functionalization, while the carboxylic acid group allows for derivatization into esters, amides, or salts. Its well-defined aromatic system contributes to stability and predictable reactivity in cross-coupling reactions. The compound is particularly useful in constructing complex molecules for bioactive applications, owing to its balanced lipophilicity and hydrogen-bonding capacity. High purity grades ensure consistent performance in research and industrial-scale processes.
2-(5-chloropyridin-2-yl)benzoic acid structure
1048912-89-5 structure
Product name:2-(5-chloropyridin-2-yl)benzoic acid
CAS No:1048912-89-5
MF:C12H8ClNO2
Molecular Weight:233.650422096252
MDL:MFCD11100219
CID:4569579

2-(5-chloropyridin-2-yl)benzoic acid 化学的及び物理的性質

名前と識別子

    • 2-(5-chloro-2-pyridinyl)benzenecarboxylic acid
    • Benzoic acid, 2-(5-chloro-2-pyridinyl)-
    • 2-(5-chloropyridin-2-yl)benzoic acid
    • MDL: MFCD11100219
    • インチ: 1S/C12H8ClNO2/c13-8-5-6-11(14-7-8)9-3-1-2-4-10(9)12(15)16/h1-7H,(H,15,16)
    • InChIKey: CRTRPPBWTMUCQI-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C1=CC=CC=C1C1=NC=C(Cl)C=C1

じっけんとくせい

  • ゆうかいてん: 193-195°

2-(5-chloropyridin-2-yl)benzoic acid Security Information

  • HazardClass:IRRITANT

2-(5-chloropyridin-2-yl)benzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB269708-1 g
2-(5-Chloro-2-pyridinyl)benzenecarboxylic acid, 95%; .
1048912-89-5 95%
1g
€389.60 2023-04-26
abcr
AB269708-500mg
2-(5-Chloro-2-pyridinyl)benzenecarboxylic acid, 95%; .
1048912-89-5 95%
500mg
€215.40 2025-02-16
Key Organics Ltd
FC-0608-10G
2-(5-chloro-2-pyridinyl)benzenecarboxylic acid
1048912-89-5 >95%
10g
£1575.00 2025-02-09
abcr
AB269708-500 mg
2-(5-Chloro-2-pyridinyl)benzenecarboxylic acid, 95%; .
1048912-89-5 95%
500mg
€215.40 2023-04-26
Key Organics Ltd
FC-0608-1MG
2-(5-chloro-2-pyridinyl)benzenecarboxylic acid
1048912-89-5 >95%
1mg
£37.00 2025-02-09
Chemenu
CM309867-5g
2-(5-Chloropyridin-2-yl)benzoic acid
1048912-89-5 95%
5g
$726 2022-06-14
Chemenu
CM309867-5g
2-(5-Chloropyridin-2-yl)benzoic acid
1048912-89-5 95%
5g
$726 2021-08-18
Apollo Scientific
OR303710-500mg
2-(5-Chloro-2-pyridinyl)benzenecarboxylic acid
1048912-89-5
500mg
£126.00 2023-09-02
Matrix Scientific
047117-500mg
2-(5-Chloro-2-pyridinyl)benzenecarboxylic acid, >95%
1048912-89-5 >95%
500mg
$244.00 2021-06-27
Key Organics Ltd
FC-0608-5MG
2-(5-chloro-2-pyridinyl)benzenecarboxylic acid
1048912-89-5 >95%
5mg
£46.00 2025-02-09

2-(5-chloropyridin-2-yl)benzoic acid 関連文献

2-(5-chloropyridin-2-yl)benzoic acidに関する追加情報

Introduction to 2-(5-chloropyridin-2-yl)benzoic acid (CAS No. 1048912-89-5)

2-(5-chloropyridin-2-yl)benzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1048912-89-5, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This benzoic acid derivative features a chloropyridine moiety, which contributes to its unique chemical properties and biological activities. The structural combination of a benzoic acid backbone with a chlorinated pyridine ring makes it a versatile scaffold for drug discovery and development.

The compound's molecular structure, characterized by a benzene ring substituted with a carboxylic acid group at one position and a 5-chloropyridine group at another, imparts distinct reactivity and interaction capabilities with biological targets. Such structural features are often exploited in the design of molecules that exhibit modulatory effects on various physiological pathways.

In recent years, 2-(5-chloropyridin-2-yl)benzoic acid has garnered attention in the field of medicinal chemistry due to its potential applications in addressing inflammatory and immunomodulatory disorders. The chloropyridine moiety, in particular, is known to enhance binding affinity to certain protein targets, making it a valuable component in the synthesis of novel therapeutic agents.

One of the most compelling aspects of this compound is its role as a precursor in the development of small-molecule inhibitors. Researchers have leveraged its structural framework to create molecules that interact with enzymes and receptors involved in metabolic and inflammatory pathways. For instance, derivatives of 2-(5-chloropyridin-2-yl)benzoic acid have been investigated for their potential to modulate Janus kinases (JAKs), which are critical mediators of immune responses.

The pharmacological relevance of 2-(5-chloropyridin-2-yl)benzoic acid has been further underscored by studies demonstrating its ability to influence signaling pathways associated with chronic inflammation. By targeting specific enzymes or receptors, this compound and its analogs may offer therapeutic benefits in conditions such as rheumatoid arthritis, psoriasis, and other autoimmune diseases. The carboxylic acid group provides a site for further functionalization, allowing chemists to tailor the molecule's properties for optimal biological activity.

Recent advancements in computational chemistry have enabled more efficient screening of compounds like 2-(5-chloropyridin-2-yl)benzoic acid for potential drug candidates. Molecular docking simulations and virtual screening techniques have identified promising derivatives that could enhance drug efficacy while minimizing side effects. These computational approaches complement traditional experimental methods, accelerating the discovery process.

The synthesis of 2-(5-chloropyridin-2-yl)benzoic acid involves multi-step organic reactions that require precise control over reaction conditions. Key steps typically include halogenation of pyridine derivatives, followed by Suzuki-Miyaura cross-coupling or other palladium-catalyzed reactions to introduce the benzoic acid moiety. Advances in synthetic methodologies have improved yield and purity, making large-scale production more feasible for research and industrial applications.

In addition to its pharmaceutical applications, 2-(5-chloropyridin-2-yl)benzoic acid has shown promise in agricultural research. Certain derivatives exhibit herbicidal or fungicidal properties, contributing to the development of novel crop protection agents. The compound's ability to interact with biological systems at multiple levels makes it a versatile tool for addressing challenges in both medicine and agriculture.

The safety profile of 2-(5-chloropyridin-2-yl)benzoic acid is an important consideration in its application. While preliminary studies suggest moderate toxicity at higher concentrations, further research is needed to fully characterize its safety and potential long-term effects. Regulatory agencies require comprehensive toxicological assessments before approving new drug candidates derived from this compound.

Future directions in the study of 2-(5-chloropyridin-2-yl)benzoic acid include exploring its role in neurodegenerative diseases and cancer therapy. The compound's ability to modulate key signaling pathways suggests potential applications in treating conditions such as Alzheimer's disease or certain types of cancer. Collaborative efforts between academic researchers and pharmaceutical companies are essential for translating these findings into clinical practice.

The growing interest in 2-(5-chloropyridin-2-yl)benzoic acid underscores its importance as a building block in modern drug discovery. As new synthetic techniques and computational tools become available, researchers will continue to uncover novel applications for this versatile compound. Its unique structural features make it a valuable asset in the quest for innovative therapeutic solutions.

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Amadis Chemical Company Limited
(CAS:1048912-89-5)2-(5-chloropyridin-2-yl)benzoic acid
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Price ($):233.0/699.0